Hydroxy-PEG9-t-butyl ester
Overview
Description
Hydroxy-PEG9-t-butyl ester is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl ester. The compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mechanism of Action
Target of Action
Hydroxy-PEG9-t-butyl ester is a PEG linker The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Mode of Action
As a PEG linker, this compound acts as a bridge connecting two different molecules . The hydroxyl group can be derivatized to other reactive functional groups, allowing it to bind to a wide variety of molecules . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Pharmacokinetics
The ADME properties of this compound would largely depend on the molecules it is linked to. The hydrophilic peg spacer increases solubility in aqueous media , which could enhance the bioavailability of the linked molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH of the environment could influence the stability and reactivity of this compound.
Biochemical Analysis
Biochemical Properties
Hydroxy-PEG9-t-butyl ester is known for its hydrophilic PEG spacer that increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups
Cellular Effects
As a PEG derivative, it may influence cell function by altering the physical properties of the cellular environment due to its hydrophilic nature
Molecular Mechanism
Its hydroxyl group enables further derivatization or replacement with other reactive functional groups
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG9-t-butyl ester is synthesized through a series of chemical reactions involving PEG and t-butyl esterification. The hydroxyl group of PEG is reacted with t-butyl chloroformate in the presence of a base such as triethylamine to form the t-butyl ester. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and high yield. The product is then purified through techniques such as column chromatography and crystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG9-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other functional groups such as amines, thiols, or carboxylic acids.
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and carboxylic acids. The reactions are typically carried out in the presence of a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane or dimethylformamide (DMF).
Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are employed to remove the t-butyl protecting group
Major Products Formed
Substitution Reactions: The major products are PEG derivatives with various functional groups attached to the hydroxyl group.
Deprotection Reactions: The major product is the free carboxylic acid form of the PEG derivative
Scientific Research Applications
Hydroxy-PEG9-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Hydroxy-PEG9-t-butyl ester is unique due to its combination of a hydrophilic PEG spacer, a reactive hydroxyl group, and a t-butyl ester protecting group. Similar compounds include:
Hydroxy-PEG8-t-butyl ester: Similar structure but with a shorter PEG spacer.
Hydroxy-PEG10-t-butyl ester: Similar structure but with a longer PEG spacer.
Methoxy-PEG9-t-butyl ester: Contains a methoxy group instead of a hydroxyl group
These similar compounds differ in the length of the PEG spacer or the functional groups attached, which can influence their solubility, reactivity, and applications.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O12/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h26H,4-23H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSKJPQJBQMEPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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